molecular formula C11H13F3N2O4S B2378738 N-morpholino-4-(trifluoromethoxy)benzenesulfonamide CAS No. 866151-75-9

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2378738
M. Wt: 326.29
InChI Key: DHNRLHWVMFCOHK-UHFFFAOYSA-N
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Description

“N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the formula C11H13F3N2O4S and a molecular weight of 326.29 . It is available for bulk custom synthesis and procurement .


Molecular Structure Analysis

The molecular structure of “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” consists of a benzenesulfonamide core with a trifluoromethoxy group at the 4-position and a morpholino group also attached .

Scientific Research Applications

    Scientific Field: Applied Microbiology and Biotechnology

    • Application Summary : Morpholino-based compounds, such as locked nucleic acids (LNAs), peptide nucleic acids (PNAs), and morpholinos, are promising nucleic acid analogs and mimics. They have improved biostability and can form both duplexes and triplexes, making them a versatile tool for DNA and RNA recognition .
    • Methods of Application : These compounds can be used for designing oligoes for hybridization studies or as real-time polymerase chain reaction probes. They also have therapeutic and diagnostic applications .
    • Results or Outcomes : The use of these analogs provides an advantage in the design and implementation of therapies and research assays, which were not implemented due to limitations associated with standard nucleic acids chemistry .

    Scientific Field: Developmental Biology

    • Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis .
    • Methods of Application : These oligonucleotides are delivered into embryos by microinjection .
    • Results or Outcomes : The use of morpholinos has provided insights into developmental mechanisms. However, it’s important to note that the use of morpholinos can lead to misleading results, including off-target effects .

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    Scientific Field: Photobiocatalysis

    • Application Summary : Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been found to activate aerobic photobiocatalysis .
    • Methods of Application : These buffers promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .
    • Results or Outcomes : The use of these buffers reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .

    Scientific Field: Molecular Biology

    • Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis . These chemically modified oligos contain a morpholine ring connected with phosphorodiamidate linkages as backbone but carry unmodified nucleobases .
    • Methods of Application : The methods to further modify the nucleobases using palladium-catalyzed cross-coupling reactions are described in detail . The key reactions used are halogenations of the nucleobases in suitable position and subsequent Pd-catalyzed Sonogashira and Suzuki reactions .
    • Results or Outcomes : The use of these modified oligonucleotides has opened a number of applications that include interrogation of gene function by reverse genetic analysis and targeting previously “undruggable” genetic diseases .

Future Directions

The future directions for “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” could involve further exploration of its potential interactions with carbonic anhydrase IX and its potential applications in cancer research . Further studies could also explore its physical and chemical properties, safety and hazards, and potential uses in various fields.

properties

IUPAC Name

N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNRLHWVMFCOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide

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